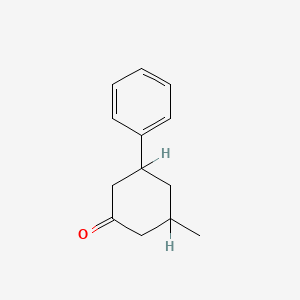
3-Methyl-5-phenylcyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-5-phenylcyclohexan-1-one is a chemical compound with the CAS Number: 60741-75-5 . Its molecular formula is C13H16O and its molecular weight is 188.27 g/mol .
Molecular Structure Analysis
The molecular structure of a compound like this compound can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and electron diffraction . Unfortunately, specific details about the molecular structure of this compound are not available in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be analyzed using various techniques, including spectroscopy, chromatography, and thermal analysis . Unfortunately, specific details about the physical and chemical properties of this compound are not available in the search results.Wissenschaftliche Forschungsanwendungen
Conformational Studies and Structural Analysis
Research on compounds structurally similar to 3-Methyl-5-phenylcyclohexan-1-one, such as phenylcyclohexane and silacyclohexanes, focuses on understanding their conformational preferences and structural properties. For instance, studies on 1-phenyl-1-silacyclohexane and related compounds have explored their conformational equilibria, revealing insights into the predominance of equatorial conformers and the effects of substituents on cyclohexane and silacyclohexane derivatives (Shainyan & Kleinpeter, 2012). Similar research on phenylcyclohexane and 1-methyl-1-phenylcyclohexane has provided valuable information on their structural and relative energies of conformers (Wiberg, Castejon, Bailey, & Ochterski, 2000).
Chemistry of Cyclohexanone Derivatives
Studies on cyclohexanone derivatives have explored various chemical reactions, including dehydration, hydrolysis, acetylation, reduction, and epoxidation. These reactions have been investigated in the context of compounds like methyl 3-hydroxycyclohexa-1,5-diene-1-carboxylate (Sirat, Thomas, & Tyrrell, 1979). Research on the conformational behavior of substituted phenylcyclohexanes in solution has also been conducted to understand the effects of substituents on the cyclohexane ring (Flos, Lameiras, Denhez, Mirand, & Berber, 2016).
Applications in Synthesis and Characterizations
Research has explored the synthesis and characterization of compounds related to this compound. For example, the synthesis of N-alkyl-arylcyclohexylamines, which are similar in structure, has been described, providing insights into analytical characterizations using various techniques (Wallach, Colestock, Cicali, Elliott, Kavanagh, Adejare, Dempster, & Brandt, 2016). Another study examined the use of 1-Phenyl-3-methyl-4-benzoylpyrazol-5-one as a reagent for the spectrophotometric determination of trace elements (Mirza & Nwabue, 1981).
Enzymatic Desymmetric Reduction in Synthesis
The enzymatic desymmetric reduction of 1,3-cyclohexanediones to synthesize chiral 3-hydroxycyclohexane-1-ones has been a significant area of research. This approach is crucial for creating building blocks in natural products and bioactive compounds, demonstrating the potential of carbonyl reductases as catalysts (Zhu, Cui, Chen, Zhang, Feng, Wu, & Zhu, 2021).
Wirkmechanismus
Eigenschaften
IUPAC Name |
3-methyl-5-phenylcyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-10-7-12(9-13(14)8-10)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNQEKBXCVHUOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(=O)C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
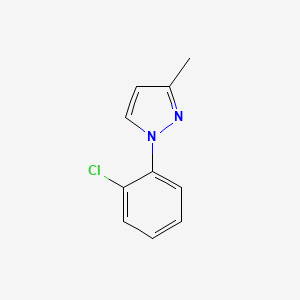
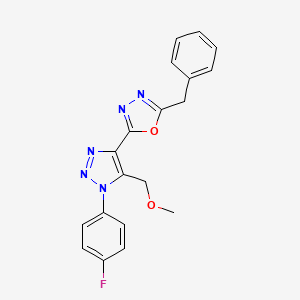
![2-(2,3-dimethylphenoxy)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)propanamide](/img/structure/B2609812.png)
![(1-(4-chlorophenyl)cyclopentyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2609813.png)

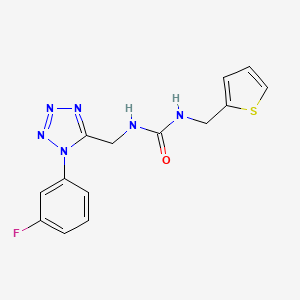

![2-(3,5-dimethylisoxazol-4-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2609820.png)
![N-([2,4'-bipyridin]-3-ylmethyl)quinoxaline-6-carboxamide](/img/structure/B2609821.png)
![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B2609823.png)
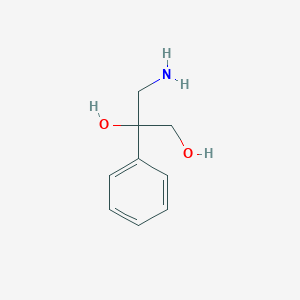

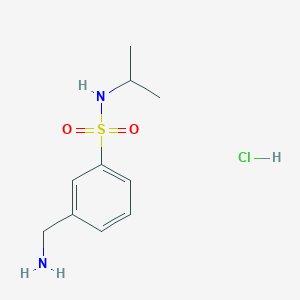
![N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-4-methoxyaniline](/img/structure/B2609829.png)
